molecular formula C9H6N2O B563980 Isoxazolo[5,4-f]indolizine CAS No. 105583-52-6

Isoxazolo[5,4-f]indolizine

Cat. No.: B563980
CAS No.: 105583-52-6
M. Wt: 158.16
InChI Key: UBOJMPXZAPLUAD-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-f]indolizine (CAS 105583-52-6) is a fused heterobicyclic compound of significant interest in medicinal and synthetic chemistry. It features a molecular formula of C9H6N2O and a molecular weight of 158.16 g/mol . The compound is built around the privileged indolizine scaffold, a structure frequently found in compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The integration of an isoxazole ring further enhances its potential, as isoxazole derivatives are known for diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects, and are present in several marketed drugs . This fused structure places it within a class of molecules that are actively investigated as potential antimitotic agents, with some derivatives shown to inhibit tubulin polymerization, a key mechanism for anticancer drug development . Its structural framework also makes it a valuable intermediate in synthetic chemistry. Modern synthetic approaches for related indolizines include efficient cyclization strategies, such as 5- -endo-trig iodocyclization and gold-catalyzed bicyclic annulations, highlighting the ongoing innovation in constructing this complex ring system . This compound is intended for research use only in laboratory settings.

Properties

CAS No.

105583-52-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

[1,2]oxazolo[5,4-f]indolizine

InChI

InChI=1S/C9H6N2O/c1-2-8-4-7-5-10-12-9(7)6-11(8)3-1/h1-6H

InChI Key

UBOJMPXZAPLUAD-UHFFFAOYSA-N

SMILES

C1=CN2C=C3C(=CC2=C1)C=NO3

Synonyms

Isoxazolo[5,4-f]indolizine (9CI)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Functionalized Precursors

The most direct route to Isoxazolo[5,4-f]indolizine involves cyclocondensation reactions between prefunctionalized indolizine and isoxazole intermediates. A notable method employs ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (2 ) as a key precursor, which undergoes oximation with hydroxylamine hydrochloride to form the isoxazole ring . Subsequent hydrolysis using lithium hydroxide yields 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid (4 ), which is coupled with amines via EDC/HOBt activation to generate carboxamide derivatives . While this approach is modular, the final cyclization to form the indolizine ring requires additional steps, such as intramolecular Heck coupling or photochemical activation.

One-Pot Annulation Strategies

Recent advances in organocatalysis have enabled one-pot syntheses of indolizine derivatives. A β-cyclodextrin-mediated [3+2] annulation between acyl pyridines and α,β-unsaturated aldehydes efficiently constructs the indolizine core . For this compound, this method is adapted by introducing an isoxazole-containing aldehyde during the annulation. The stereoauxiliary effect of β-D-glucosamine ensures regioselectivity, achieving yields up to 78% for trisubstituted indolizine-2-carbaldehydes . Aqueous-phase catalysis using chitosan further enhances sustainability, enabling recyclability for up to five cycles without significant loss in activity .

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has been employed to access fluorinated indolizidinones, offering insights into this compound synthesis . Starting from fluorinated amides (1a ), a sequence of cross-metathesis (CM), intramolecular amidomercuration (IMAMR), and methylenation with Petasis reagent generates intermediates (4a ) suitable for RCM . Using Hoveyda-Grubbs second-generation catalyst (HG-II ), the bicyclic framework is formed in 53% yield . While this method is effective for sterically hindered systems, the volatility of intermediates like 4a necessitates careful handling under inert atmospheres.

Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition

The Huisgen cycloaddition between terminal alkynes and nitrile oxides, catalyzed by copper(I), provides regioselective access to 3,5-disubstituted isoxazoles . Adapting this method, propargyl-substituted indolizines react with in situ-generated nitrile oxides to form this compound. Optimal conditions use CuI (10 mol%) in dichloromethane at 60°C, achieving 65–72% yields . Ultrasound irradiation reduces reaction times from 12 h to 2 h, enhancing efficiency for electron-deficient substrates .

Solid-Phase Synthesis and Post-Functionalization

Solid-phase techniques are explored for combinatorial libraries of this compound. Wang resin-bound indolizine precursors undergo on-resin oximation and cyclization, followed by cleavage with trifluoroacetic acid . Post-functionalization via Suzuki-Miyaura coupling introduces aryl groups at the 5-position of the isoxazole ring, enabling diversification . This method supports milligram-to-gram scale production but requires rigorous optimization of coupling agents and protecting groups.

Comparative Analysis of Synthetic Methods

MethodKey Reagents/CatalystsYield (%)Temperature (°C)Time (h)AdvantagesLimitations
Cyclocondensation EDC/HOBt, LiOH45–6025–8024–48Modularity, scalabilityMulti-step, moderate yields
One-Pot Annulation β-Cyclodextrin, chitosan70–7860–8012–24Sustainable, recyclable catalystLimited substrate scope
RCM Hoveyda-Grubbs II5310548Handles steric hindranceHigh dilution required
Cu-Catalyzed CuI, hydroxylamine65–72602–12Regioselective, ultrasound-compatibleSensitive to moisture
Solid-Phase Wang resin, TFA50–5525–4048–72High-throughput diversificationResin cost, purification challenges

Chemical Reactions Analysis

Isoxazolo[5,4-f]indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using electrophiles such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxazole derivatives, while reduction can yield indolizine derivatives .

Scientific Research Applications

Isoxazolo[5,4-f]indolizine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory agents . Additionally, this compound and its derivatives are being explored for their use in materials science, particularly in the development of organic semiconductors and light-emitting diodes .

Mechanism of Action

The mechanism of action of Isoxazolo[5,4-f]indolizine and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes or receptors. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anticancer effects . The molecular pathways involved can include inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Copper-Catalyzed Cyclization

Thiazolo[5,4-f]quinoxalines were synthesized via copper(I)-mediated coupling reactions, demonstrating regioselective iodination at the 5-position of the quinazoline core . This method highlights the role of transition-metal catalysis in constructing fused heterocycles.

Comparison : Microwave synthesis offers faster reaction kinetics and higher yields compared to traditional methods, making it advantageous for scalable production. Copper catalysis enables precise functionalization but may require stringent conditions.

Physicochemical Properties

Key data for representative compounds are summarized below:

Compound Class Example Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Thiazolo[5,4-f]quinazoline 10e 140–142 IR: 2932 cm⁻¹ (C-H); ¹H-NMR: δ 7.2–8.5
Isoxazolo[5,4-b]pyridine Derivative 10 254–256 IR: 2932 cm⁻¹; ¹H-NMR: δ 6.8–7.9
Pyrrolo[3,2-d]isoxazole Compound 5 Not reported ¹H-NMR: δ 2.5 (CH₃), 6.7–7.8 (Ar-H)

Insights : Thiazolo derivatives exhibit higher melting points (>260°C for 10g) due to strong intermolecular interactions, whereas isoxazolo compounds show moderate thermal stability. Spectral data confirm aromatic proton environments and functional group integration.

Anticancer Activity

  • Isoxazolo[5,4-b]pyridine derivatives (e.g., compounds 11–14) demonstrated potent cytotoxicity against HCT-116 (colorectal) and PC3 (prostate) cancer cells (IC₅₀: 1–20 μM), with minimal toxicity to normal WI-38 cells .
  • Thiazolo[5,4-f]quinazolines inhibited DYRK1A kinase (IC₅₀: 0.1–10 μM), a target in Alzheimer’s disease, with selectivity over CDK5 and GSK3 kinases .

Enzyme Inhibition

  • 2-Mercaptoquinazolin-4(3H)-one derivatives showed strong inhibition of human carbonic anhydrases (hCA I/II: KI = 3.1–12.6 nM), outperforming benzylthio-substituted analogs .

Comparison : Isoxazolo derivatives excel in anticancer selectivity, while thiazolo compounds are potent kinase inhibitors. Substituent effects (e.g., electron-withdrawing groups on benzyl rings) enhance activity across both classes .

Q & A

Advanced Research Question

  • Iodine Catalysis : Enables gram-scale synthesis of pyrano[3,4-c]pyrazolo[4,3-f]quinolines in THF with 84–91% yields .
  • Copper-Mediated Cyclization : Tolerates diverse substituents (halides, nitro, cyano) without requiring ligands, streamlining 2,7-disubstituted oxazoloquinoxalines .
  • One-Pot Strategies : Merging substitution and cyclization steps reduces purification needs and improves overall yields (37–65%) .

How do electronic effects influence the reactivity of this compound intermediates?

Advanced Research Question

  • Nitro Group Effects : Electron-withdrawing nitro groups at C5 deactivate quinoxaline cores, directing iodination to electron-rich positions .
  • Acylation Dynamics : Electron-deficient acyl chlorides (e.g., isonicotinoyl chloride) accelerate amidation rates compared to benzoyl derivatives .
  • Solvent Polarity : Polar aprotic solvents (DMSO, DMF) stabilize charged intermediates during cyclization, enhancing reaction efficiency .

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